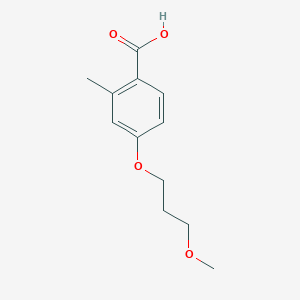

4-(3-Methoxypropoxy)-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

4-(3-methoxypropoxy)-2-methylbenzoic acid |

InChI |

InChI=1S/C12H16O4/c1-9-8-10(16-7-3-6-15-2)4-5-11(9)12(13)14/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |

InChI Key |

BMPIFCHNLYBWFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCOC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Methoxypropoxy 2 Methylbenzoic Acid and Analogues

Retrosynthetic Analysis of the 4-(3-Methoxypropoxy)-2-methylbenzoic Acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies two primary disconnection points: the ether linkage and the carboxylic acid group.

Ether Bond Disconnection (C-O Bond): The bond between the aromatic ring's oxygen and the methoxypropoxy side chain is a logical point for disconnection. This is based on the Williamson ether synthesis, a reliable method for forming ethers. This disconnection leads to two precursor fragments: a phenolic compound, such as 4-hydroxy-2-methylbenzoic acid, and an alkyl halide, specifically 1-chloro-3-methoxypropane (B29878) merckmillipore.comsigmaaldrich.com.

Carboxylic Acid Group Disconnection (C-C Bond): The carboxylic acid group can be traced back to other functional groups through functional group interconversion (FGI). Two common precursors for an aromatic carboxylic acid are an alkyl group (via oxidation) or a nitrile group (via hydrolysis). sccj.net This suggests two potential starting scaffolds:

Oxidation Route: The benzoic acid is envisioned as the oxidation product of a methyl group. This leads back to a toluene (B28343) derivative, 4-(3-methoxypropoxy)-2-methyltoluene, as a key intermediate.

Hydrolysis Route: The benzoic acid is seen as the result of hydrolyzing a nitrile. This points to 4-(3-methoxypropoxy)-2-methylbenzonitrile as the immediate precursor.

Combining these disconnections suggests two plausible synthetic pathways starting from a substituted toluene or benzonitrile (B105546) derivative, which is then etherified, or starting from a substituted phenol, which is etherified before the final functional group transformation to the carboxylic acid.

Alkylation and Etherification Strategies in the Synthesis of Methoxypropoxybenzoic Acids

The formation of the ether linkage in this compound is a critical step, typically accomplished via the Williamson ether synthesis. This reaction involves the alkylation of a phenoxide ion with an appropriate alkyl halide. byjus.com

Alkylation with 1-chloro-3-methoxypropane for related structures

The alkylating agent required to introduce the desired side chain is 1-chloro-3-methoxypropane. In this synthesis, a phenolic precursor, such as methyl 4-hydroxy-3-methoxybenzoate, is deprotonated to form a nucleophilic phenoxide. nih.gov This phenoxide then attacks the electrophilic carbon of 1-chloro-3-methoxypropane in an SN2 reaction, displacing the chloride leaving group and forming the ether bond. vedantu.com Studies on the synthesis of related complex molecules, such as cediranib, have also investigated the kinetics and mechanisms of alkylating phenols to generate ethers, highlighting the importance of understanding the reactivity of the alkylating agent. nih.gov The synthesis of other molecules containing the 4-(3-methoxypropoxy) group further establishes this as a viable synthetic step. researchgate.net

Application of Carbonate Bases in Ether Formation

The choice of base is crucial for the deprotonation of the phenol. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often preferred, particularly in laboratory and industrial synthesis. byjus.comnih.gov Potassium carbonate is effective for deprotonating phenols, which are more acidic than aliphatic alcohols. youtube.com Its use offers a more convenient and safer alternative to highly reactive bases. youtube.comresearchgate.net The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, at elevated temperatures (50-100 °C) to ensure the reaction proceeds to completion. byjus.comnih.govresearchgate.net A study on the synthesis of bosutinib, for instance, successfully employed potassium carbonate in DMF for the alkylation of a hydroxybenzoate with 1-bromo-3-chloropropane. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Alkylating Agent | 1-bromo-3-chloropropane or 1-chloro-3-methoxypropane | merckmillipore.comnih.gov |

| Base | Potassium Carbonate (K₂CO₃) | nih.govyoutube.comresearchgate.net |

| Solvent | Dimethylformamide (DMF), Acetone | byjus.comnih.govresearchgate.net |

| Temperature | 70-110 °C | byjus.comnih.govresearchgate.net |

| Reaction Time | 1-8 hours | byjus.com |

Functional Group Transformations and Derivatizations

The final key transformation is the formation of the benzoic acid moiety. This can be achieved either by oxidizing a methyl group already present on the ring or by hydrolyzing a nitrile group.

Benzoic Acid Formation via Oxidation or Hydrolysis

Oxidation of a Benzylic Methyl Group: One of the most direct methods for synthesizing aromatic carboxylic acids is the oxidation of an alkyl side chain. libretexts.org A methyl group attached to a benzene (B151609) ring can be readily oxidized to a carboxylic acid using a strong oxidizing agent. libretexts.org Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for this transformation. doubtnut.com The reaction is typically performed by heating the substrate, such as 4-(3-methoxypropoxy)-2-methyltoluene, under reflux with an alkaline solution of KMnO₄. libretexts.org Subsequent acidification of the reaction mixture yields the desired benzoic acid. Regardless of the length of the alkyl side chain, this method typically cleaves it, leaving a single carboxyl group attached to the benzylic carbon. libretexts.orglibretexts.org Other reagents, such as a mixture of sulfuric acid and vanadium pentoxide or manganese dioxide, can also be used for the oxidation of aryl methyl groups. google.com

Hydrolysis of an Aromatic Nitrile: An alternative pathway involves the hydrolysis of an aromatic nitrile, such as 4-(3-methoxypropoxy)-2-methylbenzonitrile. This reaction can be catalyzed by either an acid or a base. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.uk The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: The nitrile is heated with a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This initially forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk A subsequent acidification step is required to protonate the carboxylate salt and yield the final free carboxylic acid. chemguide.co.uk

| Method | Precursor | Reagents | Key Steps | Reference |

|---|---|---|---|---|

| Side-Chain Oxidation | Aryl-CH₃ | Potassium Permanganate (KMnO₄), NaOH/H₂O | 1. Oxidation under reflux. 2. Acidification. | libretexts.orgdoubtnut.com |

| Acidic Hydrolysis | Aryl-CN | HCl or H₂SO₄, H₂O | 1. Hydrolysis under reflux. | chemguide.co.uk |

| Alkaline Hydrolysis | Aryl-CN | NaOH, H₂O | 1. Hydrolysis under reflux. 2. Acidification. | chemguide.co.uklibretexts.org |

Purification and Isolation Techniques in Synthetic Pathways

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, by-products, and catalysts. For solid organic compounds like benzoic acid derivatives, recrystallization is a highly effective purification technique. alfa-chemistry.comma.edu

This method leverages the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. ma.edu Benzoic acid and its derivatives are typically much more soluble in hot water than in cold water. youtube.com The general procedure involves:

Dissolving the impure solid in a minimum amount of a suitable hot solvent (e.g., water) to create a saturated solution. ma.eduyoutube.com

If colored impurities are present, activated carbon may be added to the hot solution to adsorb them, followed by hot filtration to remove the carbon and any insoluble impurities. alfa-chemistry.com

The hot, clear filtrate is then allowed to cool slowly. As the temperature decreases, the solubility of the benzoic acid derivative drops, causing it to crystallize out of the solution while the impurities remain dissolved. ma.eduslideshare.net

The pure crystals are then collected by vacuum filtration, washed with a small amount of ice-cold solvent to remove any adhering mother liquor, and dried. alfa-chemistry.comslideshare.net

In cases where the product is in a solvent from a reaction work-up, liquid-liquid extraction can be used to separate the benzoic acid derivative from water-soluble impurities before the final recrystallization step. researchgate.netgoogle.com

Green Chemistry Considerations in Synthetic Routes

A plausible and common synthetic route to this compound involves two primary transformations: the formation of the benzoic acid core and the subsequent etherification to introduce the methoxypropoxy side chain. A key intermediate in this process is 4-hydroxy-2-methylbenzoic acid. The etherification of this intermediate with a suitable 3-methoxypropoxy halide would yield the final product. This process is a variation of the well-established Williamson ether synthesis. youtube.commasterorganicchemistry.comyoutube.com

Key Synthetic Step: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. In the context of this compound, it would involve the reaction of the phenoxide ion of a 4-hydroxy-2-methylbenzoic acid ester with a 3-methoxypropoxy halide (e.g., 1-bromo-3-methoxypropane). masterorganicchemistry.com

A general representation of this key step is: Deprotonation: 4-hydroxy-2-methylbenzoic acid ester + Base → 4-(sodiooxy)-2-methylbenzoic acid ester + H₂O

Substitution (SN2): 4-(sodiooxy)-2-methylbenzoic acid ester + 3-methoxypropoxy-X → this compound ester + NaX (where X = Cl, Br, I)

Finally, hydrolysis of the ester group would yield the target carboxylic acid.

From a green chemistry perspective, several aspects of this synthesis can be optimized:

Solvent Selection: Traditionally, the Williamson ether synthesis is carried out in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). masterorganicchemistry.com These solvents are effective but pose environmental and health risks. Green chemistry encourages the use of safer, more environmentally benign solvents. Water is an ideal green solvent, and recent research has demonstrated the feasibility of conducting Williamson ether synthesis in aqueous media with the assistance of surfactants. researchgate.net These surfactants form micelles that create a microenvironment conducive to the reaction, even for water-immiscible reactants. researchgate.net

Catalysis: Phase-transfer catalysis (PTC) offers a significant green advantage for reactions involving immiscible phases, such as an aqueous phase containing the phenoxide and an organic phase with the alkylating agent. dalalinstitute.comwikipedia.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion into the organic phase, thereby accelerating the reaction. dalalinstitute.comcrdeepjournal.org This can eliminate the need for harsh solvents, reduce reaction times, and lower reaction temperatures, all of which contribute to a greener process. wikipedia.orgresearchgate.net

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a core principle of green chemistry. researchgate.net Reactions with high atom economy generate minimal waste.

Energy Efficiency: The use of catalysis, such as PTC, can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and for shorter durations, thus reducing energy consumption. nbinno.com Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve energy efficiency in organic synthesis. researchgate.net

Renewable Feedstocks: A broader green chemistry approach considers the origin of the starting materials. While the synthesis of 4-hydroxy-2-methylbenzoic acid often relies on petroleum-based feedstocks like toluene, there is growing research into producing benzoic acid derivatives from renewable biomass sources such as lignin. researchgate.netdalalinstitute.com Lignin, a complex polymer found in plant cell walls, can be broken down into valuable aromatic platform chemicals, offering a sustainable alternative to petrochemicals. researchgate.net

E-Factor and Process Mass Intensity: To quantify the "greenness" of a synthetic route, metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are used. The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. wikipedia.org A lower E-factor indicates a greener process. PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. The goal in green process design is to minimize both the E-Factor and PMI.

Below is a comparative table illustrating green chemistry considerations for the Williamson ether synthesis step in the production of this compound.

| Parameter | Traditional Approach | Green Chemistry Approach | Rationale |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Water, Propylene Carbonate, Supercritical CO₂ | Reduces use of toxic and volatile organic compounds (VOCs). researchgate.netresearchgate.net |

| Catalysis | None (stoichiometric base) | Phase-Transfer Catalyst (e.g., TBAB), Biocatalyst | Increases reaction rate, allows for milder conditions, reduces waste. dalalinstitute.comresearchgate.netcrdeepjournal.org |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | NaH is highly reactive and flammable; carbonates and hydroxides are safer alternatives. |

| Energy | Conventional heating | Microwave irradiation, Ultrasonic energy | Reduces reaction time and energy consumption. nbinno.comresearchgate.net |

| Feedstock for Benzoic Acid Core | Petroleum-based (e.g., Toluene) | Biomass-derived (e.g., from Lignin) | Reduces reliance on fossil fuels and promotes sustainability. researchgate.netdalalinstitute.com |

By systematically applying these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more cost-effective in the long term.

Structure Activity Relationship Sar Investigations of Benzoic Acid Derivatives Bearing Methoxypropoxy Moieties

Impact of Substitution Patterns on Biological Activity

The biological efficacy of benzoic acid derivatives is profoundly influenced by the nature, number, and position of substituents on the aromatic ring. nih.govresearchgate.net These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

The location of functional groups on the benzoic acid backbone is a critical determinant of biological activity, a principle known as positional isomerism. nih.gov Studies on various benzoic acid derivatives have consistently shown that altering the substitution position can lead to significant changes in efficacy.

For instance, research on the antibacterial properties of hydroxyl and methoxyl substituted benzoic acids against Escherichia coli revealed that the position of the substituent has a more significant impact on activity than the mere presence of the group. nih.govresearchgate.net In one study, attaching a hydroxyl group at the ortho (2-position) of benzoic acid resulted in stronger antibacterial activity compared to other positions, while the addition of hydroxyl or methoxyl substituents at other positions generally weakened the effect compared to unsubstituted benzoic acid. nih.gov

Similarly, the position of a methoxy (B1213986) group has been shown to significantly affect the biological properties and pharmacokinetics of other molecular scaffolds. nih.gov In a study of 18F-labeled phosphonium (B103445) cations, the para-substituted radiotracer showed the highest heart uptake, while the ortho-substituted analogue displayed the fastest liver clearance and the best target-to-background ratios. nih.gov

In the context of 4-(3-Methoxypropoxy)-2-methylbenzoic acid, the para-position of the methoxypropoxy group relative to the carboxylic acid is expected to have a distinct electronic influence (strong +M mesomeric effect) compared to if it were in the meta position. Shifting the 2-methyl group to other positions would likewise alter the steric hindrance around the carboxylic acid and influence the molecule's preferred conformation, likely impacting its binding affinity to a target receptor.

The following table, adapted from a study on the antibacterial effects of various benzoic acid derivatives, illustrates the impact of substituent positioning on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against E. coli.

| Compound | Substituents | MIC (mg/mL) | MBC (mg/mL) |

| Benzoic acid | None | 1 | 2 |

| 2-hydroxybenzoic acid | 2-OH | 1 | 2 |

| 3-hydroxybenzoic acid | 3-OH | 2 | 4 |

| 4-hydroxybenzoic acid | 4-OH | 4 | 8 |

| 2-methoxybenzoic acid | 2-OCH₃ | 4 | 8 |

| 3-methoxybenzoic acid | 3-OCH₃ | 4 | 8 |

| 4-methoxybenzoic acid | 4-OCH₃ | 4 | 8 |

| Data derived from a study on E. coli ATCC 700728. nih.gov |

The methoxy (-OCH₃) and methyl (-CH₃) groups are common substituents used to modulate the activity of a parent compound. nih.gov The methoxy group, present in the side chain of this compound, is known to be an electron-donating group through its positive mesomeric (+M) effect, which can enhance the electron density of the benzene (B151609) ring. doubtnut.com This electronic influence can be critical for molecular interactions. Studies on phenolic acids have shown that the presence and number of methoxy groups can significantly enhance antioxidant activity. nih.gov However, in some contexts, such as antibacterial activity against E. coli, methoxyl substituents have been observed to weaken the acid's effect compared to unsubstituted benzoic acid, although they may confer stronger anti-biofilm properties. nih.gov

The methyl group at the 2-position (ortho to the carboxylic acid) on this compound primarily exerts its influence through steric effects and weak electron donation (hyperconjugation). The steric bulk of the methyl group can force the carboxylic acid group out of the plane of the benzene ring, which can affect the molecule's acidity and its ability to form intermolecular hydrogen bonds.

Role of the Methoxypropoxy Side Chain in Molecular Interactions

Lipophilicity : The propyl chain significantly increases the lipophilicity (hydrophobicity) of the molecule compared to a simple methoxy or hydroxyl group. Increased lipophilicity can enhance the ability of a compound to cross biological membranes, such as the cell wall of microorganisms, which can be a crucial factor for antimicrobial activity. globalresearchonline.net

Flexibility : The three-carbon chain provides rotational flexibility, allowing the terminal methoxy group to adopt various conformations. This flexibility can be advantageous for fitting into a binding pocket of a target protein or enzyme.

Hydrogen Bonding : The ether oxygen within the propoxy chain and the terminal methoxy oxygen can act as hydrogen bond acceptors. These potential interactions can contribute to the binding affinity and selectivity of the molecule for its biological target.

The formation of soluble or insoluble complexes can be influenced by such side chains. For example, a study showed that o-methoxybenzoic acid forms an insoluble complex with caffeine, while p-methoxybenzoic acid forms a soluble one, highlighting the subtle interplay of positioning and side-chain characteristics in molecular interactions. researchgate.net

Comparative SAR Studies with Related Benzoic Acid Derivatives

Comparative SAR studies involve synthesizing and evaluating a series of related analogues to understand the contribution of each part of the molecule to its biological activity. nih.gov This approach allows researchers to identify the key pharmacophoric features required for potency and selectivity.

For instance, in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs), SAR studies on 5-acetamido-2-hydroxy benzoic acid derivatives showed that modifying an acetamide (B32628) moiety by replacing a methyl group with larger phenyl or benzyl (B1604629) groups could increase selectivity for the COX-2 enzyme. mdpi.com

Another example can be seen in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment. An SAR exploration of uracil-based benzoic acid derivatives revealed that even small changes, such as substituting different halogens on the benzene ring, led to a range of inhibitory activities. researchgate.net Similarly, in a study on SARS-CoV-2 inhibitors, the introduction of chloro, bromo, methoxy, or phenyl substituents at the 2-position of 3-(adenosylthio)benzoic acid improved its activity by 8- to 9-fold. nih.gov

These studies underscore a common principle in drug design: systematic structural modification is key to optimizing biological activity. For this compound, a comparative study might involve synthesizing analogues where the length of the alkoxy chain is varied (e.g., methoxyethoxy, methoxybutoxy), the methyl group is moved to other positions, or it is replaced with other small alkyl or halogen groups to probe the steric and electronic requirements for optimal activity.

The following table presents predicted bioactivity scores for related benzoic acid derivatives against various drug targets, illustrating how structural changes impact potential biological roles.

| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |

| 5-acetamido-2-hydroxy benzoic acid | -0.22 | -0.32 | -0.58 | -0.31 | -0.39 | 0.16 |

| 5-benzamido-2-hydroxy benzoic acid | 0.05 | -0.01 | -0.19 | 0.14 | 0.01 | 0.35 |

| 5-(2-phenylacetamido)-2-hydroxy benzoic acid | 0.15 | 0.08 | -0.06 | 0.23 | 0.15 | 0.44 |

| Data adapted from a computational study on 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com A bioactivity score >0.00 suggests considerable biological activity, -0.50 to 0.00 suggests moderate activity, and <-0.50 suggests inactivity. |

Mechanistic Studies of Biological Interactions

Elucidation of Molecular Targets and Pathways

Scientific literature currently lacks specific studies detailing the direct molecular interactions of 4-(3-Methoxypropoxy)-2-methylbenzoic acid. Therefore, the following sections outline key biological pathways that are recognized as targets for other chemical compounds, providing a context for potential future research into this specific molecule.

Interaction with Proteostasis Network Modules (e.g., Ubiquitin-Proteasome and Autophagy-Lysosome Pathways)

The proteostasis network, which includes the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP), is crucial for maintaining cellular health by managing protein quality control. The UPS primarily degrades short-lived and misfolded proteins, which are tagged with ubiquitin for destruction by the proteasome. wikipedia.org The ALP is responsible for degrading bulkier cellular components, such as protein aggregates and damaged organelles, through their sequestration in autophagosomes and subsequent fusion with lysosomes. medchemexpress.com

These two pathways are interconnected; inhibition of autophagy can lead to an increase in proteasome substrates, suggesting a compensatory relationship. wikipedia.org Dysfunction in the ALP is linked to the accumulation of protein aggregates, a hallmark of major neurodegenerative diseases. medchemexpress.comnih.gov While some compounds are known to modulate these pathways—for instance, by impairing the UPS or enhancing autophagic flux—no specific research has yet been published demonstrating the effect of this compound on these systems. nih.govbldpharm.com

Modulation of Enzyme Activities (e.g., Cathepsins B and L)

Cathepsins are proteases found within lysosomes that play a significant role in protein turnover and various pathological processes. Cathepsin B and Cathepsin L are cysteine proteases involved in extracellular matrix remodeling and have been implicated in cancer progression and metastasis. For example, Cathepsin B expression is often elevated in tumors and their surrounding environment, contributing to invasion. Selective inhibition of Cathepsin B has been shown to reduce bone metastasis in preclinical breast cancer models.

Cathepsin L is one of the most potent lysosomal cysteine proteases in terms of general protein degradation. The activity of these enzymes can be modulated by specific small molecule inhibitors. Research has focused on developing such inhibitors for therapeutic purposes. However, studies specifically investigating the modulatory effects of this compound on Cathepsin B or L activity have not been identified.

Potential for Anti-Aging Pathway Modulation

The process of aging is associated with the accumulation of cellular damage and a decline in the function of maintenance pathways like autophagy. The ALP is a key player in clearing damaged components, and its enhancement is a target for anti-aging strategies. medchemexpress.com The accumulation of D-amino acids is another aspect of aging, and certain enzymes can act as detoxifying agents against them. While broad research into anti-aging mechanisms is extensive, there is currently no available data to suggest that this compound specifically modulates these or other recognized anti-aging pathways.

Exploration of Broad Biological Activities Associated with Benzoic Acid Derivatives

While specific data on this compound is limited, the broader family of benzoic acid derivatives has been extensively studied for various biological activities.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral, Anti-protozoal, Antitubercular)

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are widely used as preservatives in food and cosmetic products. The primary mechanism of action involves the disruption of the microbial cell's internal pH. The undissociated, more lipophilic form of the acid penetrates the cell membrane and acidifies the cytoplasm, inhibiting cellular functions. This activity is consequently dependent on the pH of the environment, being more effective in acidic conditions.

The antimicrobial potency of benzoic acid derivatives is significantly influenced by the type, number, and position of substituents on the benzene (B151609) ring. For instance, the addition of hydroxyl or methoxyl groups can alter the antibacterial effect. Some studies have shown that specific hydroxylated benzoic acids exhibit strong activity against bacteria like E. coli. Hybrid molecules incorporating benzoic acid derivatives have also been synthesized to enhance the efficacy of existing antibiotics against resistant bacterial strains.

Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Derivative | Target Microorganism | Activity/Observation | Citation |

|---|---|---|---|

| Benzoic Acid | E. coli O157 | Inhibitory at 1 mg/mL | |

| 2-hydroxybenzoic acid | E. coli O157 | Inhibitory at 0.5 mg/mL | |

| Amoxicillin-p-methoxybenzoic acid | Gram-positive & Gram-negative bacteria | Showed good in vitro activity | |

| p-aminobenzoic acid | General microbes | Possesses intrinsic antimicrobial activity |

Anti-Inflammatory and Analgesic Mechanisms

Many benzoic acid derivatives are recognized for their anti-inflammatory and analgesic properties. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain. By blocking COX, these compounds can reduce the inflammatory response.

The specific structure of the benzoic acid derivative plays a crucial role in its anti-inflammatory potency. Quantum chemical studies have proposed a two-way charge transfer model for the binding of these acids to the COX enzyme, where electrostatic orientation is a significant factor for activity. The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves modifying benzoic acid structures to enhance selectivity for COX-2, the isoform more directly associated with inflammation, to reduce side effects. Research has shown that certain synthetic derivatives of 2-amino benzoic acid and 5-acetamido-2-hydroxy benzoic acid exhibit potent anti-inflammatory and analgesic effects, in some cases exceeding that of standard drugs like aspirin.

Table 2: Investigated Anti-inflammatory Properties of Benzoic Acid Derivatives

| Derivative Class | Proposed Mechanism | Research Finding | Citation |

|---|---|---|---|

| General Benzoic & Salicylic Acids | Cyclooxygenase (COX) inhibition | Binding to COX leads to anti-inflammatory action. | |

| 5-acetamido-2-hydroxy benzoic acid derivatives | COX-2 inhibition | Derivatives showed significant pain reduction in in-vivo tests. | |

| 2-amino benzoic acid derivatives | Cyclooxygenase (COX) inhibition | Some synthesized compounds showed more potent activity than aspirin. |

Antioxidant Activities

The antioxidant potential of phenolic compounds and their derivatives is a subject of considerable scientific interest. The structural features of these molecules, such as the presence and position of hydroxyl and methoxy (B1213986) groups on the benzene ring, play a crucial role in their ability to scavenge free radicals. nih.gov Generally, the antioxidant activity of phenolic acids is enhanced by the presence of both phenolic hydroxyl and methoxy groups. nih.gov Studies on various benzoic acid derivatives have shown that these functional groups contribute to their antioxidant capacity. researchgate.net For instance, research on other benzoic acid derivatives has demonstrated a correlation between their concentration and their ability to inhibit superoxide (B77818) radicals. ffhdj.com However, specific experimental data quantifying the antioxidant activity of this compound through common assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay are not yet available in the reviewed literature.

Antiproliferative Effects

The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a key step in assessing its potential as a therapeutic agent. Various benzoic acid derivatives have been investigated for their antiproliferative effects against different cancer cell lines. mdpi.comnih.gov For example, studies on other complex benzoic acid derivatives have shown significant in vitro antiproliferative activities, with some compounds exhibiting IC50 values in the nanomolar range against breast cancer cell lines. nih.gov The specific antiproliferative effects of this compound, including data from assays such as the MTT assay which measures cell viability, have not been detailed in the available research. Therefore, no specific IC50 values for this compound against any cancer cell lines can be presented at this time.

Mechanistic Insights from In Vitro Assays (e.g., Time-Kill Analysis for Antimicrobials)

To understand the mechanism by which a compound exerts its antimicrobial effects, in vitro assays such as time-kill analysis are employed. This method provides information on the concentration-dependent killing rate of a substance against a specific microorganism, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. uem.brnih.gov For many antimicrobial agents, a reduction of ≥ 3-log10 in the colony-forming unit (CFU)/ml is considered a bactericidal effect. nih.gov While the antimicrobial properties of various benzoic acid derivatives have been reported, with some showing activity against both Gram-positive and Gram-negative bacteria nih.govresearchgate.netmdpi.com, specific time-kill analysis data for this compound is not present in the current body of scientific literature. Such studies would be essential to determine its potential as an antimicrobial agent and to elucidate its mechanism of action.

Computational Approaches in Understanding 4 3 Methoxypropoxy 2 Methylbenzoic Acid

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening virtual compounds and predicting their binding affinity to a specific biological target. nih.gov The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov

In studies involving various benzoic acid derivatives, molecular docking has been successfully used to predict their potential as inhibitors for targets like the SARS-CoV-2 main protease and cathepsins. nih.govmdpi.com For 4-(3-Methoxypropoxy)-2-methylbenzoic acid, a hypothetical docking study could be performed against a relevant enzyme, such as a cyclooxygenase (COX) or a kinase, to predict its inhibitory potential. The simulation would reveal the specific amino acid residues in the protein's active site that interact with the compound through hydrogen bonds, hydrophobic interactions, or other forces.

Hypothetical Docking Results for this compound

The following table illustrates potential findings from a molecular docking simulation against a hypothetical protein target.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355 | Hydrogen Bond |

| Val523, Leu352 | Hydrophobic | ||

| p38 MAP Kinase | -7.5 | Met109, Lys53 | Hydrogen Bond |

| Leu75, Val38 | Hydrophobic |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic structure of a molecule. niscpr.res.in These methods provide deep insights into a compound's reactivity, stability, and spectroscopic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. niscpr.res.in The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions, especially hydrogen bonding. niscpr.res.in For this compound, DFT calculations would reveal how the methoxypropoxy and methyl groups influence the electronic properties of the benzoic acid core.

Hypothetical Quantum Chemical Properties of this compound

This table presents plausible data that could be generated from DFT calculations on the compound.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -725.4 Hartree |

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static snapshot of a compound in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. nih.gov MD simulations model the movements of atoms and molecules, providing crucial information on the stability of the ligand-protein complex. researchgate.netmdpi.com A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. A stable RMSD trajectory for the ligand suggests that it remains securely bound within the active site. researchgate.net

Hypothetical Summary of a 100 ns MD Simulation

This table summarizes potential results from an MD simulation, indicating a stable binding interaction.

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Indicates the compound remains stable in the binding pocket. |

| Protein RMSD | 2.1 Å | Shows the overall protein structure remains stable. |

| Hydrogen Bonds | 2-3 persistent bonds | Confirms key interactions are maintained throughout the simulation. |

In Silico Screening and Virtual Library Design

In silico screening involves the computational evaluation of large collections of chemical structures to identify molecules that are most likely to bind to a drug target. The chemical structure of this compound can serve as a scaffold, or a core chemical framework, for creating a virtual library of related compounds. mdpi.com By systematically modifying different parts of the scaffold (e.g., changing the length of the propoxy chain, substituting the methyl group), a large and diverse library of new molecules can be generated computationally. nih.gov

This virtual library can then be rapidly screened against one or more protein targets using high-throughput molecular docking. The top-scoring compounds from this screening can then be prioritized for chemical synthesis and further experimental testing. This approach significantly accelerates the early stages of drug discovery by focusing laboratory efforts on the most promising candidates.

Illustrative Virtual Library Based on the Benzoic Acid Scaffold

The table below shows a small, hypothetical set of derivatives that could be designed from the this compound scaffold for a virtual screening campaign.

| Compound ID | R1 (at position 4) | R2 (at position 2) |

| Scaffold | -O(CH₂)₃OCH₃ | -CH₃ |

| Derivative 1 | -O(CH₂)₄OCH₃ | -CH₃ |

| Derivative 2 | -O(CH₂)₃OCH₃ | -CH₂CH₃ |

| Derivative 3 | -O(CH₂)₃OH | -CH₃ |

| Derivative 4 | -O(CH₂)₂OCH₃ | -Cl |

Analytical Techniques for Research and Characterization

Spectroscopic Methods for Structural Elucidation (e.g., NMR, LC-MS)

Spectroscopic techniques are indispensable for confirming the molecular structure of 4-(3-Methoxypropoxy)-2-methylbenzoic acid. Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR spectroscopy confirms the presence and connectivity of the different proton environments. Experimental data from patent literature shows characteristic signals corresponding to the aromatic protons, the methyl group, the methoxy (B1213986) group, and the propoxy chain.

For instance, a reported ¹H NMR spectrum in DMSO-d₆ shows peaks at approximately 12.5 ppm for the carboxylic acid proton, a set of signals between 7.6 and 6.9 ppm for the aromatic protons, and distinct peaks for the methoxypropoxy and methyl groups. The predicted chemical shifts from computational models align with this experimental data, providing a comprehensive picture of the molecule's proton assignments.

Similarly, ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, from the carboxyl carbon to the aromatic and aliphatic carbons.

Interactive Table: NMR Data for this compound

| Atom Type | ¹H NMR Chemical Shift (ppm, Predicted) | ¹³C NMR Chemical Shift (ppm, Predicted) |

| Carboxylic Acid (-COOH) | ~12.0 | ~170.1 |

| Aromatic C-H (Position 6) | ~7.65 | ~123.6 |

| Aromatic C-H (Position 5) | ~6.92 | ~113.8 |

| Aromatic C-H (Position 3) | ~6.88 | ~108.9 |

| Methoxypropoxy (-OCH₂) | ~4.12 | ~67.5 |

| Methoxypropoxy (-CH₂O-) | ~3.51 | ~69.6 |

| Methoxypropoxy (-CH₂-) | ~2.03 | ~29.1 |

| Methoxy (-OCH₃) | ~3.25 | ~58.8 |

| Methyl (-CH₃) | ~2.51 | ~22.0 |

| Aromatic C (Quaternary) | - | 161.7, 142.1, 117.8 |

Note: Predicted data from PubChem CID 139032641. Experimental values may vary based on solvent and conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates the compound from a mixture and then determines its molecular weight. In LC-MS analysis of benzoic acid derivatives, the compound is typically ionized using electrospray ionization (ESI), often in negative ion mode to form the deprotonated molecule [M-H]⁻. This allows for the precise determination of the molecular weight, which for this compound is 224.25 g/mol . The technique is also invaluable for identifying impurities and degradation products.

Chromatographic Techniques for Purity and Analysis (e.g., HPLC, UPLC)

Chromatographic methods are essential for determining the purity of this compound and for quantifying it in various samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques due to their high resolution and sensitivity.

These methods separate the target compound from any impurities, starting materials, or by-products. A typical analysis for a benzoic acid derivative like this would involve a reverse-phase column (such as a C18 column) with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. UPLC systems, which use smaller particle size columns, offer faster analysis times and improved resolution compared to traditional HPLC.

Interactive Table: Typical HPLC/UPLC Parameters for Benzoic Acid Derivative Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 or Biphenyl, 2-5 µm particle size | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Provides protons for good peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the column. |

| Gradient | Increasing percentage of Mobile Phase B over time | Ensures elution of both polar and non-polar compounds. |

| Flow Rate | 0.3 - 1.0 mL/min (HPLC), 0.2 - 0.5 mL/min (UPLC) | Controls the speed of the separation. |

| Detection | UV at ~230 nm and/or ~274 nm | Wavelengths at which the benzoic acid chromophore absorbs light. |

| Injection Volume | 1 - 10 µL | The amount of sample introduced into the system. |

Note: These are general conditions and must be optimized for the specific analysis of this compound.

Advanced Characterization for Solid-State Properties

X-ray Crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which is a common feature in the crystal structures of benzoic acids.

Differential Scanning Calorimetry (DSC) is used to determine the melting point and to detect any phase transitions, which could indicate the presence of different polymorphic forms. Each polymorph would exhibit a unique melting point and thermal profile.

Thermogravimetric Analysis (TGA) measures the change in mass of the sample as a function of temperature. This analysis determines the thermal stability of the compound and the temperature at which it begins to decompose.

Powder X-ray Diffraction (PXRD) is another key technique used to characterize the crystalline form of the bulk material and can readily distinguish between different polymorphs, each of which will have a characteristic diffraction pattern.

Emerging Research Applications and Future Directions

Design of Novel Chemical Probes Based on the 4-(3-Methoxypropoxy)-2-methylbenzoic Acid Scaffold

The development of chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. The this compound scaffold presents several features that make it an attractive starting point for the design of such probes. The carboxylic acid group provides a handle for conjugation to reporter tags, affinity matrices, or other molecular fragments, a common strategy in probe development.

The 2-methyl and 4-(3-methoxypropoxy) substituents on the phenyl ring offer opportunities for chemists to fine-tune the molecule's steric and electronic properties. This is critical for achieving high affinity and selectivity for a target protein. For instance, related methoxy-substituted benzoic acid derivatives have been utilized as intermediates in the synthesis of pharmacologically active agents, suggesting that the methoxypropoxy group could play a role in modulating target engagement and pharmacokinetic properties. While specific probes based on this exact scaffold are not yet reported in the literature, the principles of probe design strongly support its potential in this area.

Exploration of Chemical Biology Applications

The field of chemical biology aims to understand and manipulate biological systems using chemical tools. The this compound structure is ripe for exploration in this context. Its potential role as a fragment in fragment-based drug discovery (FBDD) is noteworthy. The relatively low molecular weight and presence of both hydrogen bond donors and acceptors make it a candidate for screening against a wide array of protein targets.

Furthermore, the "4-(3-Methoxypropoxy)" moiety has been identified in intermediates for the synthesis of proton pump inhibitors like rabeprazole. google.comresearchgate.net This indicates that this particular side chain is tolerated in biological systems and can contribute to interactions with protein targets. Chemical biologists could explore variations of this scaffold to develop new inhibitors or modulators of various enzyme classes or receptor families. The synthesis of a library of derivatives based on this core structure could lead to the discovery of novel biological activities.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries. The physical and chemical properties of this compound and its potential derivatives would be amenable to HTS campaigns. Its anticipated solubility in organic solvents like DMSO, commonly used as a vehicle in HTS, facilitates its inclusion in screening libraries.

While no HTS campaigns specifically reporting on this compound are publicly available, its structural alerts and potential for derivatization make it a candidate for inclusion in future screening decks. The development of synthetic routes to create a diverse set of analogs based on the this compound core would be the first step toward its integration into large-scale screening efforts. The data from such screens could uncover unexpected biological activities and provide starting points for new drug discovery programs.

Future Perspectives in Synthetic Development and Method Optimization

The future utility of this compound is intrinsically linked to the development of efficient and scalable synthetic routes. Research into the synthesis of its isomers, such as 4-methoxy-2-methylbenzoic acid and 3-methoxy-2-methylbenzoic acid, provides a foundation for developing methods to produce the target compound. nbinno.comchemicalbook.com Future work should focus on optimizing reaction conditions to improve yields and reduce the cost of synthesis, making it more accessible for research and development.

Moreover, the development of methodologies for the late-stage functionalization of the this compound core would be highly valuable. This would allow for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. As the demand for novel chemical matter in drug discovery continues to grow, the development of robust synthetic strategies for promising building blocks like this compound will be of paramount importance.

| Compound Name | CAS Number | Molecular Formula | Use/Mention |

| This compound | Not Available | C12H16O4 | Primary subject of the article; potential as a synthetic intermediate. |

| 4-Methoxy-2-methylbenzoic acid | 6245-57-4 | C9H10O3 | Isomer; used as an intermediate in pharmaceuticals and agrochemicals. nbinno.comsigmaaldrich.com |

| 3-Methoxy-2-methylbenzoic acid | 55289-06-0 | C9H10O3 | Isomer; used in asymmetric synthesis. chemicalbook.com |

| Rabeprazole | 117976-89-3 | C18H21N3O3S | Proton pump inhibitor; its intermediates contain the "4-(3-Methoxypropoxy)" moiety on a pyridine (B92270) ring. google.comresearchgate.net |

| 2-{[4-(3-Methoxypropoxy)-3-methyl-pyridin-2-yl]methylsulfinyl}-1H-benzimidazole | 117976-90-6 | C18H21N3O3S | R-enantiomer is Rabeprazole; key intermediate in its synthesis. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Methoxypropoxy)-2-methylbenzoic acid, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves alkylation of 2-methylbenzoic acid derivatives with 3-methoxypropyl halides under basic conditions. Key parameters include temperature control (60–80°C), use of aprotic solvents (e.g., DMF or DMSO), and catalysts like potassium carbonate . Purification via recrystallization or column chromatography is critical to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC to confirm intermediate formation .

Q. How can the solubility of this compound in organic solvents be systematically characterized?

- Methodological Answer : Solubility profiling should follow established protocols for substituted benzoic acids. For example, gravimetric or UV-Vis methods can quantify solubility in alcohols (e.g., ethanol, 1-propanol), ethers (THF, dioxane), and esters (ethyl acetate). Abraham model parameters (e.g., logP ≈ 2.5) derived from similar 2-methylbenzoic acid derivatives suggest moderate hydrophobicity, requiring solvent polarity adjustments for optimal dissolution .

Q. What analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm methoxypropoxy (-OCH2CH2CH2OCH3) and methyl substituent positions via characteristic shifts (δ 3.3–3.7 ppm for methoxy, δ 2.4–2.6 ppm for methyl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 253.1) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%) and quantify degradation products .

Advanced Research Questions

Q. How does the methoxypropoxy side chain influence the compound’s biological activity, particularly in enzyme inhibition or receptor binding?

- Methodological Answer : The methoxypropoxy group enhances lipophilicity, potentially improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like cyclooxygenase-2 (COX-2) or GPCRs. In vitro assays (e.g., fluorescence polarization for binding affinity) should compare activity against analogs lacking the side chain . Evidence from similar benzoic acid derivatives shows IC50 values in the micromolar range for inflammatory targets .

Q. What strategies resolve contradictions in solubility or stability data across different experimental setups?

- Methodological Answer : Contradictions often arise from solvent impurities or pH variations. For example:

- pH-Dependent Solubility : Use buffered solutions (pH 2–8) to assess ionization effects (pKa ≈ 4.2 for the carboxylic acid group) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolytic or oxidative degradation pathways. Methoxypropoxy ether bonds may hydrolyze under acidic conditions, necessitating pH-controlled formulations .

Q. How can this compound serve as a precursor in drug development, specifically for proton pump inhibitors (PPIs) or anti-inflammatory agents?

- Methodological Answer : The structural similarity to Rabeprazole intermediates (e.g., 4-(3-methoxypropoxy)-3-methylpyridine derivatives) suggests utility in PPI synthesis. For anti-inflammatory applications, derivatization at the carboxylic acid (e.g., esterification or amidation) can modulate bioavailability. In vivo efficacy studies in rodent models (e.g., carrageenan-induced paw edema) validate therapeutic potential .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Large-scale alkylation reactions risk side-product formation (e.g., dialkylation). Strategies include:

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize over-alkylation.

- Crystallization Control : Seeding techniques ensure consistent polymorph formation, critical for API compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.